molecular formula C20H19BrN8O4 B11102247 2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11102247
M. Wt: 515.3 g/mol
InChI Key: IVPGMXMFNWTOEX-UUYOSTAYSA-N
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Description

2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1-[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and oxidized forms, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The nitro and hydrazone groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its complex structure, which includes both nitro and hydrazone functionalities.

Properties

Molecular Formula

C20H19BrN8O4

Molecular Weight

515.3 g/mol

IUPAC Name

2-[(Z)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C20H19BrN8O4/c21-14-2-1-3-15(11-14)23-18-24-19(26-20(25-18)28-6-8-33-9-7-28)27-22-12-13-10-16(29(31)32)4-5-17(13)30/h1-5,10-12,30H,6-9H2,(H2,23,24,25,26,27)/b22-12-

InChI Key

IVPGMXMFNWTOEX-UUYOSTAYSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC(=CC=C4)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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